N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26ClN/c37-33-19-11-29(12-20-33)32-17-25-36(26-18-32)38(34-21-13-30(14-22-34)27-7-3-1-4-8-27)35-23-15-31(16-24-35)28-9-5-2-6-10-28/h1-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIXFDSZDGXCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann Coupling with Copper Catalysts
Buchwald-Hartwig Amination
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Reactants : 4'-Chloro-[1,1'-biphenyl]-4-amine and 4-bromobiphenyl.
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Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
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Conditions : t-BuONa, toluene, 100°C, 18 hours.
Comparative Table :
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ullmann Coupling | CuI/Phenanthroline | 110 | 68 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 100 | 82 |
The Buchwald-Hartwig method offers superior yields due to milder conditions and better functional group tolerance.
Purification and Characterization
Final purification employs silica gel chromatography with hexanes:ethyl acetate gradients (20:1 to 10:1). Key characterization data include:
Optimization Strategies and Scalability
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Solvent Effects : Ethanol and acetic acid improve reaction rates in amination steps by stabilizing ionic intermediates.
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Catalyst Loading : Reducing FePC to 0.05 mmol maintains yields (≥70%) while lowering costs.
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Scalability : The patent method in CN103819345A demonstrates gram-scale synthesis with consistent yields (85–89%), indicating industrial viability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The chlorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Di([1,1’-biphenyl]-4-yl)-4’-chloro-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Organic Electronics: The compound is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-4’-chloro-[1,1’-biphenyl]-4-amine primarily involves its ability to transport charge efficiently. In organic electronic devices, the compound facilitates the movement of holes (positive charge carriers) through the material, enhancing the overall performance of the device. The molecular targets and pathways involved include interactions with the electronic states of the material, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .
Comparison with Similar Compounds
Substituent Effects: Chloro vs. Bromo
- N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine (CAS 728039-63-2): This bromo-substituted analog shares the same core structure but replaces the chloro group with bromine. The bromine atom increases molecular weight (640.83 g/mol vs. However, the larger atomic radius of bromine may reduce thermal stability compared to the chloro derivative .
Impact on OLED Performance :
Bromo-substituted triarylamines are often used in cross-coupling reactions (e.g., Suzuki coupling) to build extended π-systems, while chloro derivatives are preferred for their lower cost and comparable electronic effects in HTL applications .
Extended Conjugation: Carbazole and Dibenzofuran Derivatives
N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine :
Replacing the chloro group with a carbazole moiety significantly enhances hole-transport efficiency due to carbazole’s electron-rich nature. Devices incorporating this compound exhibit improved LT90 lifetimes (55.7 hours vs. baseline) and higher glass-transition temperatures (Tg = 140°C), which prevent layer degradation in OLEDs .N-[1,1'-Biphenyl]-4-yl-N-[3-(6-phenyl-4-dibenzofuranyl)phenyl][1,1'-biphenyl]-4-amine (CAS 1868149-42-1):
Dibenzofuran substituents introduce rigidity and reduce intermolecular aggregation, improving luminescence efficiency. These derivatives are favored in blue-emitting OLEDs, whereas chloro-substituted analogs are more common in green and red devices .
Simplified Structures: Monosubstituted Derivatives
- N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine (CAS 503299-24-9): This simpler derivative lacks the di-biphenyl backbone, resulting in reduced molecular weight (400.31 g/mol) and lower thermal stability.
Physicochemical and Electronic Properties
Table 1: Key Properties of Selected Compounds
*Estimated based on structural similarity to .
Biological Activity
N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine is a synthetic compound belonging to the class of biphenyl derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article presents an overview of its biological activity, including relevant case studies and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features two biphenyl moieties connected by an amine group and a chlorine substituent, which may influence its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of biphenyl derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of biphenyl derivatives:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 5.0 | Apoptosis induction |
| Compound B | HeLa | 3.2 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are required to determine the exact IC50 value and mechanisms for this compound.
Mechanistic Insights
The mechanism of action for biphenyl derivatives often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example:
- Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspases and mitochondrial pathways.
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.
Study 1: Evaluation of Cytotoxicity
A study conducted on a series of biphenyl derivatives evaluated their cytotoxic effects against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited promising anticancer activity against A549 (lung cancer) and MCF7 (breast cancer) cells. The study suggested that modifications in the biphenyl structure could enhance bioactivity.
Study 2: Structure-Activity Relationship (SAR)
Another research focused on establishing a structure-activity relationship among biphenyl derivatives. It was found that the presence of electron-withdrawing groups like chlorine significantly increased the potency against certain cancer types. This supports further exploration into this compound as a potential lead compound.
Q & A
Basic: What synthetic strategies are effective for preparing N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine?
Methodological Answer:
The synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination to form the central amine bond between biphenyl moieties. For example, coupling 4-chloro-[1,1'-biphenyl]-4-amine with brominated biphenyl derivatives using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in a toluene/EtOH solvent system at 80–100°C yields the target compound . Purification often employs flash chromatography (e.g., 15–30% EtOAc/hexane gradients) to isolate the product, with yields optimized by controlling reaction time and catalyst loading .
Basic: How can the electronic effects of the chloro substituent be characterized in this compound?
Methodological Answer:
The 4'-chloro group’s electron-withdrawing nature can be analyzed via:
- UV-Vis spectroscopy : Compare absorption maxima with non-chlorinated analogs to assess conjugation changes.
- Cyclic voltammetry (CV) : Measure oxidation/reduction potentials to determine HOMO/LUMO levels influenced by the chloro group .
- DFT calculations : Model electron density distribution to quantify substituent effects on aromatic π-systems .
Advanced: What contradictions exist in reported toxicity profiles of biphenylamine derivatives, and how can they be resolved?
Methodological Answer:
Some studies classify biphenylamines as non-toxic (e.g., negative Ames tests for mutagenicity ), while others highlight environmental hazards (e.g., aquatic toxicity ). To resolve discrepancies:
- Dose-response studies : Evaluate acute vs. chronic exposure effects using in vitro assays (e.g., HepG2 cell viability) and in vivo models (e.g., zebrafish embryos).
- Metabolite profiling : Identify degradation products via LC-MS to assess bioactivation pathways .
Advanced: How does this compound’s thermal stability impact its suitability for OLED applications?
Methodological Answer:
Thermal stability is critical for OLED layer deposition (e.g., vacuum evaporation). Key assessments include:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>300°C preferred for device stability).
- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., glass transition temperatures, T_g) to predict film morphology .
Data from structurally similar terphenylamines (e.g., 4''-methyl derivatives) suggest biphenylamines with chloro substituents exhibit moderate stability, requiring co-deposition with stabilizing matrices .
Basic: What analytical techniques are essential for purity validation?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 70:30 to 95:5) to detect impurities (<0.5% threshold).
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., distinguishing para/ortho substitution) and amine proton integration .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., ESI-MS with <5 ppm error) .
Advanced: What mechanistic insights explain low yields in cross-coupling reactions of this compound?
Methodological Answer:
Low yields often stem from:
- Steric hindrance : Bulky biphenyl groups impede catalyst access. Mitigate via microwave-assisted synthesis to enhance reaction kinetics .
- Byproduct formation : Competing C–C coupling (e.g., biphenyl dimerization) can be suppressed using bulkier ligands (e.g., DavePhos vs. XPhos) .
- Catalyst poisoning : Trace oxygen/moisture deactivate Pd catalysts. Use rigorously dried solvents and Schlenk-line techniques .
Basic: What solvent systems optimize solubility for spectroscopic studies?
Methodological Answer:
The compound’s hydrophobic biphenyl backbone limits aqueous solubility. Effective solvents include:
- Tetrahydrofuran (THF) : For UV-Vis and fluorescence studies.
- Chlorobenzene : For NMR in non-polar environments.
- DMSO-d₆ : For high-resolution NMR, though aggregation may occur at >10 mM concentrations .
Advanced: How can computational modeling guide the design of derivatives with enhanced charge transport properties?
Methodological Answer:
- Molecular dynamics (MD) simulations : Predict packing motifs in solid state (e.g., π-π stacking distances).
- Time-dependent DFT (TD-DFT) : Calculate excited-state properties (e.g., singlet-triplet gaps) for OLED emitter design .
- Charge mobility calculations : Use Marcus theory to estimate hopping rates between molecules .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of airborne particles .
- Waste disposal : Collect organic waste in halogen-resistant containers due to chloro content .
Advanced: What role does this compound play in host-guest systems for phosphorescent OLEDs?
Methodological Answer:
As a host matrix, it can stabilize iridium(III) or platinum(II) complexes via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
